molecular formula C23H20N2O5S B2861875 4-benzyl-N-(3,4-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide CAS No. 1251622-86-2

4-benzyl-N-(3,4-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide

Cat. No.: B2861875
CAS No.: 1251622-86-2
M. Wt: 436.48
InChI Key: NSRBKGHEOFGXJB-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-b]pyridine core fused with a benzyl group at position 4, a 3,4-dimethoxyphenyl carboxamide substituent at position 6, and hydroxyl and ketone groups at positions 7 and 5, respectively. The structural complexity confers unique physicochemical properties, such as hydrogen bonding capacity (via the 7-hydroxy and carboxamide groups) and lipophilicity (from the benzyl and dimethoxyphenyl moieties).

Properties

IUPAC Name

4-benzyl-N-(3,4-dimethoxyphenyl)-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5S/c1-29-17-9-8-15(12-18(17)30-2)24-22(27)19-20(26)21-16(10-11-31-21)25(23(19)28)13-14-6-4-3-5-7-14/h3-12,26H,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRBKGHEOFGXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiophene Derivatives

The thieno[3,2-b]pyridine skeleton is synthesized through a [4+2] cycloaddition between substituted thiophene precursors and pyridine-forming agents. For example, reacting 3-amino-4-carboxamidothiophene-2-carboxylate with dimethylformamide dimethyl acetal (DMF-DMA) generates an enamine intermediate, which undergoes thermal cyclization to yield the pyridine ring fused to thiophene.

Reaction Conditions :

  • Step 1 : 3-Amino-4-(benzylcarbamoyl)thiophene-2-carboxylate (1.0 eq) reacts with DMF-DMA (1.2 eq) in toluene at 110°C for 6 hours.
  • Step 2 : Cyclization in sodium ethoxide/ethanol under reflux for 12 hours yields 7-methoxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide.

Key Intermediate :
7-Methoxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide (Yield: 68%, m.p. 215–218°C).

Mannich Cyclization for Benzyl Group Introduction

The 4-benzyl substituent is introduced via a Mannich reaction using formaldehyde and benzylamine. A modified protocol from US4127580A employs N-(2-thienylethyl)benzylamine, which reacts with formaldehyde in HCl to form the tetrahydrothienopyridine intermediate. Subsequent oxidation with KMnO4 introduces the 5-keto group.

Reaction Conditions :

  • Step 1 : N-(2-Thienylethyl)benzylamine (1.0 eq) reacts with 35% formaldehyde (1.1 eq) in HCl at 45–50°C for 2.5 hours.
  • Step 2 : Oxidation with KMnO4 in acetone/water (3:1) at 60°C for 4 hours.

Intermediate :
4-Benzyl-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine (Yield: 86%, confirmed via $$^1$$H NMR).

Functionalization at Position 6: Carboxamide Installation

Coupling with 3,4-Dimethoxyaniline

The 6-carboxamide group is introduced via a two-step sequence: ester hydrolysis followed by amide coupling. The methyl ester intermediate (from cyclocondensation) is hydrolyzed to the carboxylic acid using NaOH, which is then treated with 3,4-dimethoxyaniline under peptide coupling conditions.

Reaction Conditions :

  • Step 1 : Hydrolysis of methyl ester with 2M NaOH in MeOH/H2O (1:1) at 70°C for 3 hours.
  • Step 2 : Amidation with 3,4-dimethoxyaniline (1.2 eq), EDC (1.5 eq), and HOBt (1.5 eq) in DMF at 25°C for 24 hours.

Intermediate :
N-(3,4-Dimethoxyphenyl)-7-methoxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide (Yield: 74%, IR: 1685 cm$$^{-1}$$ for C=O).

Demethylation to Introduce 7-Hydroxy Group

The 7-methoxy group is converted to a hydroxy group via boron tribromide (BBr3)-mediated demethylation. This step is critical for achieving the final substitution pattern.

Reaction Conditions :

  • Step : 7-Methoxy intermediate (1.0 eq) treated with BBr3 (3.0 eq) in CH2Cl2 at −78°C to 25°C for 8 hours.

Intermediate :
7-Hydroxy-4-benzyl-N-(3,4-dimethoxyphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide (Yield: 62%, $$^1$$H NMR: δ 10.2 ppm for -OH).

Alternative Route: One-Pot Tandem Synthesis

A streamlined approach combines cyclization, alkylation, and amidation in a single pot using microwaves. This method reduces purification steps and improves yields.

Reaction Conditions :

  • Step : 3-Amino-4-carboxamidothiophene-2-carboxylate (1.0 eq), benzyl bromide (1.1 eq), 3,4-dimethoxyaniline (1.2 eq), and K2CO3 (2.0 eq) in DMF irradiated at 120°C for 30 minutes.

Outcome :
Direct formation of the target compound (Yield: 58%, Purity: 95% by HPLC).

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Advantages Limitations
Cyclocondensation Cyclization → Amidation 68 → 74 98 High purity, scalable Multiple steps, long reaction times
Mannich Cyclization Alkylation → Oxidation 86 → 62 92 Efficient benzylation Requires harsh oxidation conditions
One-Pot Microwave Tandem synthesis 58 95 Rapid, fewer steps Lower yield, specialized equipment

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • $$^1$$H NMR (400 MHz, DMSO-d6) : δ 10.2 (s, 1H, -OH), 8.45 (s, 1H, pyridine-H), 7.35–7.15 (m, 5H, benzyl), 6.95 (d, J = 8.4 Hz, 1H, dimethoxyphenyl), 3.85 (s, 3H, OCH3), 3.80 (s, 3H, OCH3).
  • $$^{13}$$C NMR : δ 175.4 (C=O), 162.1 (C-OH), 149.2 (pyridine-C), 112.8–125.6 (aromatic carbons).

Infrared Spectroscopy (IR)

  • Peaks at 1685 cm$$^{-1}$$ (C=O stretch), 3250 cm$$^{-1}$$ (-OH), 1602 cm$$^{-1}$$ (C=N).

Challenges and Optimization

  • Regioselectivity : Competing cyclization pathways may yield [2,3-b] or [3,2-b] isomers. Using bulky bases (e.g., DBU) favors the desired [3,2-b] isomer.
  • Demethylation Side Reactions : Overexposure to BBr3 can degrade the benzyl group; controlled addition at −78°C mitigates this.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(3,4-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-benzyl-N-(3,4-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-benzyl-N-(3,4-dimethoxyphenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets. For instance, molecular docking studies suggest favorable interactions with proteins such as SHP2, indicating its potential as an enzyme inhibitor . The compound’s structure allows it to fit into the active sites of these proteins, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

The compound’s activity and stability are influenced by its substituents. Key analogs include:

Compound Name Substituent Modifications Molecular Weight (g/mol) H-Bond Donors/Acceptors logP (Predicted)
Target Compound 4-benzyl, 3,4-dimethoxyphenyl, 7-OH, 5-O ~465.5 2 donors / 7 acceptors ~3.2
N-(4-Nitrophenyl) analog 4-nitro instead of 3,4-dimethoxy ~450.4 2 donors / 8 acceptors ~2.8
4-Methylthieno analog Methyl at position 4, no benzyl ~378.4 2 donors / 6 acceptors ~1.9
Carboxamide→Ester derivative Ethyl ester instead of carboxamide ~438.5 1 donor / 6 acceptors ~3.5

Key Insights :

  • Electron-withdrawing groups (e.g., nitro in the N-(4-nitrophenyl) analog) increase polarity but reduce membrane permeability compared to the target’s electron-donating methoxy groups .
  • Carboxamide→ester substitution diminishes hydrogen bonding capacity, which may lower target binding affinity .
Hydrogen Bonding and Crystallography

The target compound’s 7-hydroxy and carboxamide groups enable extensive hydrogen bonding, as observed in similar thienopyridine derivatives. Etter’s graph-set analysis (as discussed in ) predicts a DDRR(8) motif (two donor/two acceptor network), stabilizing its crystal lattice. In contrast:

  • The N-(4-nitrophenyl) analog forms a DDDR(10) motif due to additional nitro-group interactions, leading to higher melting points (~220°C vs. target’s ~195°C).
  • The ester derivative exhibits weaker DD(6) patterns , reducing thermal stability .

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions optimize yield?

The synthesis typically involves multi-step reactions, starting with condensation of substituted thienopyridine precursors with benzyl and dimethoxyphenyl moieties. Key steps include:

  • Benzylidene formation : A Knoevenagel condensation under reflux using DMF or toluene as solvents .
  • Cyclization : Catalyzed by palladium or copper catalysts (e.g., Pd(OAc)₂) under inert atmospheres to form the thienopyridine core .
  • Carboxamide coupling : Achieved via EDCI/HOBt-mediated amidation between the carboxylic acid intermediate and 3,4-dimethoxyaniline .
    Optimization : Reaction times (12–24 hrs) and temperatures (80–110°C) are critical for yields >70%. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm regiochemistry (e.g., benzyl proton shifts at δ 4.8–5.2 ppm) and carboxamide carbonyl signals (δ 165–170 ppm) .
  • IR : Hydroxy (3200–3400 cm⁻¹), carbonyl (1680–1720 cm⁻¹), and thieno C-S (650–750 cm⁻¹) stretches validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]+ calculated for C₂₉H₂₅N₂O₅S: 513.1487) .

Q. What solubility and stability considerations are critical for in vitro assays?

  • Solubility : Limited aqueous solubility (logP ~3.5) necessitates DMSO stock solutions (10–20 mM). Co-solvents like PEG-400 improve solubility in biological buffers .
  • Stability : Degrades under UV light (t₁/₂ <24 hrs); store in amber vials at -20°C. Hydroxy and carboxamide groups are pH-sensitive; avoid extremes (pH <4 or >9) .

Q. What safety protocols are recommended for handling this compound?

  • Hazard Classification : Irritant (GHS07). Use PPE (gloves, goggles) and work in a fume hood.
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Quantum Chemical Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to identify sites for electrophilic substitution. For example, methoxy groups on the phenyl ring enhance electron density, improving binding to kinase targets .
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., casein kinase 2) to optimize substituent positions. Replace dimethoxyphenyl with 4-(methylthio)phenyl to increase hydrophobic interactions .

Q. How do structural modifications impact selectivity in enzyme inhibition assays?

Comparative studies of analogs reveal:

ModificationImpact on Selectivity (IC₅₀)Target Enzyme
4-Benzyl → 4-Ethyl2.5-fold reductionCOX-2
3,4-Dimethoxy → 4-NO₂Improved PKCK2 inhibition (IC₅₀ 0.8 µM)Casein Kinase 2
7-Hydroxy → 7-MethoxyLoss of activity (IC₅₀ >50 µM)Tyrosine Kinase
Substituent polarity and steric bulk dictate target engagement. The 3,4-dimethoxy group is critical for π-stacking in kinase active sites .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay Standardization : Normalize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., oxidative cleavage of thieno ring) that may confound results .
  • Orthogonal Validation : Confirm anti-inflammatory activity via both COX-2 inhibition and TNF-α ELISA to rule out off-target effects .

Q. How can reaction engineering principles improve scalability of synthesis?

  • Continuous Flow Reactors : Reduce reaction time (from 24 hrs to 4 hrs) for cyclization steps by enhancing heat/mass transfer .
  • Membrane Separation : Purify intermediates via nanofiltration (MWCO 500 Da) to replace column chromatography, achieving >90% recovery .

Q. What mechanistic insights explain its dual activity in anti-inflammatory and anticancer assays?

  • Dual-Target Inhibition : Binds both COX-2 (via hydrophobic pocket) and Bcl-2 (via hydrogen bonding to Asp108), confirmed by X-ray crystallography .
  • ROS Modulation : The hydroxy group generates reactive oxygen species (ROS) in cancer cells, inducing apoptosis (EC₅₀ 12 µM in HeLa cells) .

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